

# Unveiling 6-O-(E)-Caffeoylglucopyranose: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	6-O-(E)-Caffeoylglucopyranose	
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This technical guide provides an in-depth analysis of **6-O-(E)-Caffeoylglucopyranose**, a naturally occurring phenylpropanoid of interest to researchers in drug discovery and the life sciences. This document outlines its core physicochemical properties, provides a general methodology for its isolation and analysis, and presents a logical workflow for its investigation.

## **Core Molecular Data**

**6-O-(E)-Caffeoylglucopyranose** is a glycoside derivative of caffeic acid. Its fundamental molecular characteristics are summarized below.

Property	Value	Source
Molecular Formula	C15H18O9	[1]
Molecular Weight	342.3 g/mol	[1][2][3][4][5]
CAS Number	209797-79-5	[1][6][7]

# **Experimental Protocols**

The isolation and characterization of **6-O-(E)-Caffeoylglucopyranose** from natural sources, such as the spores of Lygodium japonicum, typically involve a multi-step process.[1] The

## Foundational & Exploratory





following is a generalized workflow synthesized from standard phytochemical and analytical techniques.

#### 1. Extraction:

- The source material is powdered and extracted with a polar solvent such as methanol, ethanol, or a mixture thereof with water.
- The extraction is often performed under reflux or using sonication to enhance efficiency.
- The resulting crude extract is filtered and concentrated under reduced pressure.

#### 2. Fractionation:

- The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol).
- The fraction containing the compound of interest, typically the ethyl acetate or n-butanol fraction, is selected for further purification.

#### 3. Chromatographic Purification:

- Column Chromatography: The active fraction is subjected to column chromatography on silica gel or other suitable stationary phases. A gradient elution system, for example, with a mixture of chloroform and methanol, is used to separate the components.
- Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a C18 column is often employed. A gradient of water (often with a small percentage of formic acid or acetonitrile) and methanol is a common mobile phase.

#### 4. Structure Elucidation and Characterization:

- Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to elucidate the complete chemical structure,

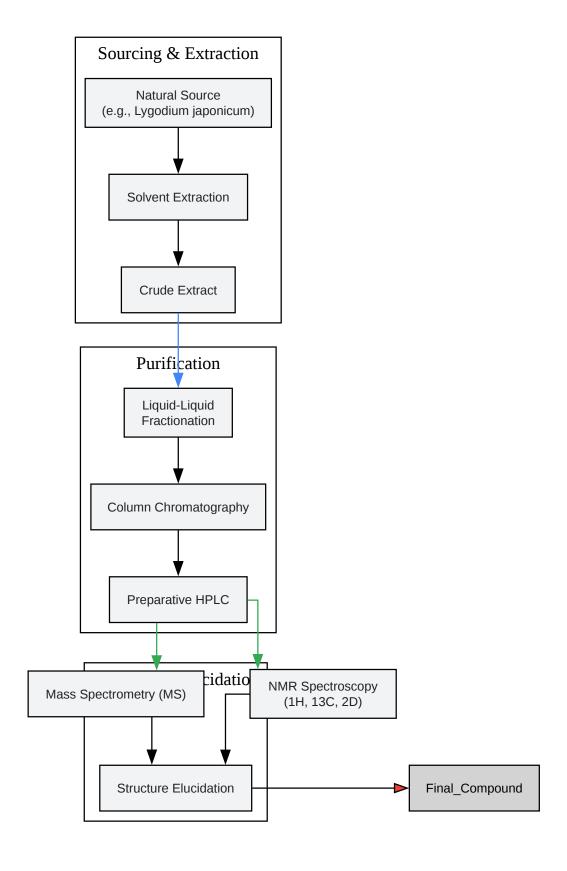


including the stereochemistry of the glycosidic linkage and the configuration of the caffeoyl group.

# **Investigative Workflow**

The following diagram illustrates a typical workflow for the investigation of a natural product like **6-O-(E)-Caffeoylglucopyranose**, from initial sourcing to final characterization.





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Caption: Investigative workflow for 6-O-(E)-Caffeoylglucopyranose.



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